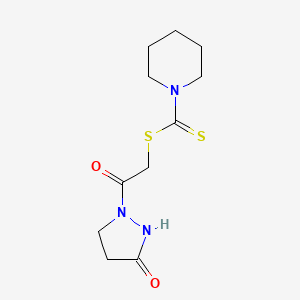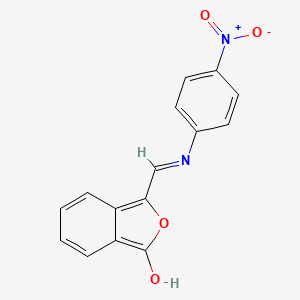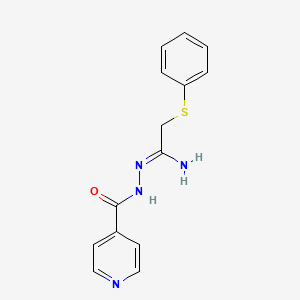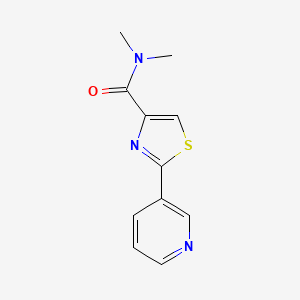![molecular formula C19H22N2O2 B3127005 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone CAS No. 338396-68-2](/img/structure/B3127005.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone
Descripción general
Descripción
The compound “2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone” is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine derivatives can exhibit a wide range of biological activity .
Aplicaciones Científicas De Investigación
Crystal Structure and Density Functional Theory (DFT) Calculations : Compounds similar to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone have been synthesized and analyzed for their crystal structures and molecular properties. For instance, Kumara et al. (2017) explored the crystal structure and performed Hirshfeld surface analysis and DFT calculations on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. They provided insights into the reactive sites and the nature of intermolecular contacts in these compounds (Kumara et al., 2017).
Pharmacological Evaluation and Antipsychotic Potential : Derivatives of this compound have been evaluated for their potential as antipsychotics. Bhosale et al. (2014) conducted pharmacological evaluations of biphenyl moiety-linked aryl piperazine derivatives, demonstrating considerable anti-dopaminergic and anti-serotonergic activities in behavioral models. This study provides an understanding of the structure-activity relationship for these compounds (Bhosale et al., 2014).
Synthesis and Structural Analysis : Wujec and Typek (2023) focused on the synthesis of a novel compound similar to this compound, highlighting its structure and synthesis protocol. This research contributes to the understanding of the synthetic routes and structural characterization of such compounds (Wujec & Typek, 2023).
Selective Killing of Bacterial Persisters : A study by Kim et al. (2011) revealed that a chemical compound structurally related to this compound can selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This research demonstrates a novel approach to addressing the issue of bacterial persistence in medical treatments (Kim et al., 2011).
Mannich Bases and Bioactivities : Gul et al. (2019) synthesized new Mannich bases with piperazines, including derivatives of this compound, and evaluated their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This study adds to the understanding of the biological activities and potential therapeutic applications of these compounds (Gul et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as a ligand . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
It is known that α1-ars are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds . .
Result of Action
Given its interaction with α1-ars, it can be inferred that the compound may have potential therapeutic effects in the treatment of various neurological conditions .
Action Environment
It is known that the compound’s structure and pharmacokinetic properties can be influenced by various factors, including temperature, ph, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
It has been suggested that this compound may interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes .
Cellular Effects
It is known that alpha1-adrenergic receptors, which this compound may interact with, are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Molecular Mechanism
It is suggested that this compound may interact with alpha1-adrenergic receptors, potentially influencing their activity .
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-9-7-17(8-10-18)21-13-11-20(12-14-21)15-19(22)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOKYESIBPHMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211310 | |
| Record name | 2-[4-(4-Methoxyphenyl)-1-piperazinyl]-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666737 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
338396-68-2 | |
| Record name | 2-[4-(4-Methoxyphenyl)-1-piperazinyl]-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338396-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(4-Methoxyphenyl)-1-piperazinyl]-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-1-hydrazinyl-2-nitroethenyl]-1,1-dimethylhydrazine](/img/structure/B3126936.png)



![methyl 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B3126950.png)
![4-{[4-(trifluoromethoxy)anilino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3126951.png)
![2-[(4-Fluorophenyl)sulfonyl]quinoxaline](/img/structure/B3126954.png)


![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate](/img/structure/B3126971.png)
![Methyl 4-(4-methylphenyl)sulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate](/img/structure/B3126987.png)

![[4-[[4-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B3126998.png)
